molecular formula C10H14N4O B1438860 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-44-8

1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B1438860
CAS No.: 1105196-44-8
M. Wt: 206.24 g/mol
InChI Key: BZFQZARONURLLI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a hydrazine derivative with a suitable diketone or ketoester . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS: 1105196-44-8) is a compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4OC_{10}H_{14}N_4O with a molecular weight of approximately 206.25 g/mol. The structure includes a pyrazolo-pyridazine core, which is crucial for its biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate cellular pathways involved in cancer progression and inflammation. Recent studies have demonstrated that derivatives of pyrazolo compounds can significantly inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Anticancer Properties

This compound has shown promising results in various cancer cell lines:

  • Inhibition of Aurora-A Kinase : Studies indicate that this compound inhibits Aurora-A kinase with an IC50 value of 0.16μM0.16\,\mu M, which is critical for mitotic regulation .
  • Cell Line Sensitivity : The compound exhibits varying levels of cytotoxicity across different cancer cell lines:
    • MCF-7 (breast cancer): IC50 = 0.46μM0.46\,\mu M
    • NCI-H460 (lung cancer): IC50 = 0.03μM0.03\,\mu M
    • SF-268 (central nervous system): IC50 = 31.5μM31.5\,\mu M .

Anti-inflammatory Effects

The pyrazolo derivatives have also been evaluated for their anti-inflammatory properties. They have been shown to reduce the expression of pro-inflammatory cytokines and inhibit pathways that lead to inflammation.

Study 1: Inhibition Profile

A study conducted by Li et al. highlighted the compound's effectiveness against various cancer types. The research focused on its selective inhibition of Aurora-A kinase and its impact on cell proliferation in vitro.

Cell Line IC50 (µM)
MCF-70.46
NCI-H4600.03
SF-26831.5

Study 2: Structural Activity Relationship (SAR)

Further investigations into the SAR of pyrazolo compounds revealed that modifications at specific positions on the pyrazole ring could enhance anticancer activity. For instance, substituents at the N1 and C3 positions were found to significantly affect potency against CDK2 and Aurora-A kinases .

Properties

IUPAC Name

1-tert-butyl-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-6-7-5-11-14(10(2,3)4)8(7)9(15)13-12-6/h5H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFQZARONURLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1C=NN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 3
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 4
Reactant of Route 4
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 5
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 6
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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